molecular formula C8H10N2O4S B12124336 (2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid CAS No. 926207-16-1

(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid

Cat. No.: B12124336
CAS No.: 926207-16-1
M. Wt: 230.24 g/mol
InChI Key: ACWDTUKXBPVMML-UHFFFAOYSA-N
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Description

(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the methoxyacetyl group and the acetic acid moiety makes this compound unique and of interest in various scientific fields.

Preparation Methods

The synthesis of (2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid typically involves the reaction of thiazole derivatives with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest due to their diverse biological activities.

    Biology: This compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given the biological activities associated with thiazole derivatives.

    Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

CAS No.

926207-16-1

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2-[2-[(2-methoxyacetyl)amino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C8H10N2O4S/c1-14-3-6(11)10-8-9-5(4-15-8)2-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11)

InChI Key

ACWDTUKXBPVMML-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NC(=CS1)CC(=O)O

Origin of Product

United States

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